molecular formula C8H11ClN2O B13073333 2-Chloro-4-(propan-2-yloxy)pyridin-3-amine CAS No. 173435-39-7

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13073333
CAS No.: 173435-39-7
M. Wt: 186.64 g/mol
InChI Key: SNNFWLRRGFJXOE-UHFFFAOYSA-N
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Description

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine is a pyridine derivative featuring a chlorine substituent at the 2-position, a propan-2-yloxy group at the 4-position, and an amine group at the 3-position.

Properties

CAS No.

173435-39-7

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-chloro-4-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C8H11ClN2O/c1-5(2)12-6-3-4-11-8(9)7(6)10/h3-5H,10H2,1-2H3

InChI Key

SNNFWLRRGFJXOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 2-chloro-3-nitropyridine with isopropanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-Chloro-4-(propan-2-yloxy)pyridin-3-amine, along with their molecular formulas, substituents, and properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound C₈H₁₁ClN₂O 186.64 Cl (2), propan-2-yloxy (4), NH₂ (3) Synthetic intermediate, potential CYP51 inhibition*
4-Chloro-5-methoxypyridin-3-amine C₆H₇ClN₂O 158.59 Cl (4), OCH₃ (5), NH₂ (3) Unknown bioactivity; used in synthesis
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine C₁₀H₁₃ClN₂Si 240.81 Cl (2), TMS-ethynyl (3), NH₂ (4) High molecular weight; organosilicon applications
4-[4-(propan-2-yl)phenoxy]pyridin-3-amine C₁₄H₁₆N₂O 228.29 NH₂ (3), propan-2-ylphenoxy (4) Extended aromatic system; ligand design
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine C₁₂H₁₇ClN₄O 276.74 Cl (6), propan-2-yloxane (N-linked) Pyrimidine core; possible kinase inhibition

Notes:

  • Substituent Position and Electronic Effects: The propan-2-yloxy group in the target compound (position 4) introduces steric bulk and moderate electron-donating effects compared to the methoxy group in 4-Chloro-5-methoxypyridin-3-amine. This difference may alter solubility and reactivity in cross-coupling reactions . The TMS-ethynyl group in 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine enhances hydrophobicity and may stabilize intermediates in Sonogashira couplings, unlike the propan-2-yloxy group, which lacks silicon-based stabilization .
  • Core Heterocycle Variations: Pyridine vs. This could influence binding affinity in biological targets .

Biological Activity

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features suggest it may interact with various biological targets, leading to applications in pharmacology, particularly in anti-inflammatory and antimicrobial contexts.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A chlorine atom at the 2-position,
  • A propan-2-yloxy group at the 4-position,
  • An amine group at the 3-position of the pyridine ring.

This arrangement contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that certain pyridine derivatives demonstrate activity against a range of pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

A study highlighted that modifications in hydration energy correlate with increased antimicrobial activity, suggesting that structural variations can enhance efficacy against specific microorganisms .

CompoundPathogen TestedActivity Level
Compound AS. aureusHigh
Compound BE. coliModerate
Compound CP. aeruginosaLow

Anti-inflammatory Potential

The compound's potential as an anti-inflammatory agent is supported by preliminary studies indicating its interaction with enzymes involved in inflammatory pathways. In silico docking studies suggest that it may bind effectively to targets related to inflammation, although specific binding studies are still required for conclusive evidence .

Case Studies

  • In Vivo Studies on Inflammation : A recent study explored the effects of similar pyridine derivatives on models of acute inflammation. Results indicated a significant reduction in inflammatory markers, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Antimicrobial Efficacy Testing : Another investigation assessed the antimicrobial activity of related compounds against various bacterial strains. The results demonstrated that certain structural modifications led to enhanced potency, particularly against resistant strains of bacteria .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The chlorine substituent may enhance lipophilicity, facilitating cell membrane penetration.
  • The amine group could play a role in hydrogen bonding with biological targets, influencing binding affinity and selectivity.

Future Directions

Ongoing research is necessary to fully characterize the biological activity of this compound. Future studies should focus on:

  • Detailed binding affinity assays to confirm interactions with specific biological targets.
  • Expanded in vivo models to assess therapeutic efficacy and safety profiles.
  • Exploration of analogs to optimize biological activity and reduce potential side effects.

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